N-(2-Chlorophenyl)-N-methylglycine
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Overview
Description
N-(2-Chlorophenyl)-N-methylglycine is an organic compound that belongs to the class of glycine derivatives It is characterized by the presence of a chlorophenyl group attached to the nitrogen atom of the glycine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chlorophenyl)-N-methylglycine typically involves the reaction of 2-chloroaniline with glycine in the presence of a methylating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include methyl iodide and sodium hydroxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process begins with the preparation of 2-chloroaniline, followed by its reaction with glycine and a methylating agent. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(2-Chlorophenyl)-N-methylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the chlorophenyl group to a phenyl group.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like sodium hydroxide or ammonia.
Major Products:
Oxidation: this compound N-oxide.
Reduction: N-(2-Phenyl)-N-methylglycine.
Substitution: N-(2-Hydroxyphenyl)-N-methylglycine or N-(2-Aminophenyl)-N-methylglycine.
Scientific Research Applications
N-(2-Chlorophenyl)-N-methylglycine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-Chlorophenyl)-N-methylglycine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
- N-(2-Chlorophenyl)-N-methylglycinamide
- N-(2-Chlorophenyl)-N-methylglycine ethyl ester
- This compound methyl ester
Comparison: this compound is unique due to its specific structural features, such as the presence of a chlorophenyl group and a methylated glycine moiety. Compared to its analogs, it may exhibit different chemical reactivity and biological activity. For instance, the presence of the chlorine atom can influence its interaction with biological targets, making it distinct from other glycine derivatives.
Properties
Molecular Formula |
C9H10ClNO2 |
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Molecular Weight |
199.63 g/mol |
IUPAC Name |
2-(2-chloro-N-methylanilino)acetic acid |
InChI |
InChI=1S/C9H10ClNO2/c1-11(6-9(12)13)8-5-3-2-4-7(8)10/h2-5H,6H2,1H3,(H,12,13) |
InChI Key |
AVDYOBSBHBDKPJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)O)C1=CC=CC=C1Cl |
Origin of Product |
United States |
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